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Compound of Interest

Compound Name: Tetrahydrofurfuryl alcohol

Cat. No.: B7769624

Introduction

Tetrahydrofurfuryl alcohol (THFA) is a versatile organic compound, utilized as a solvent and
chemical intermediate in various industrial applications. A thorough understanding of its
molecular structure is paramount for its effective use and for quality control. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman
spectroscopy are indispensable tools for elucidating the structural features of THFA. This guide
provides a comprehensive overview of the NMR, IR, and Raman spectroscopic data for
tetrahydrofurfuryl alcohol, complete with experimental protocols and a workflow for
spectroscopic analysis.

Spectroscopic Data of Tetrahydrofurfuryl Alcohol

The structural formula of tetrahydrofurfuryl alcohol is CsH1002.[1][2][3] The spectroscopic
data presented below corresponds to the different nuclei and vibrational modes within the
molecule.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.

H NMR Spectroscopic Data

The *H NMR spectrum of tetrahydrofurfuryl alcohol exhibits distinct signals corresponding to
the different proton environments in the molecule.
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. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(ppm)
1 ~3.8-4.0 Multiplet 1H H-2
2 ~3.6-3.8 Multiplet 2H H-5
) Methylene (-
3 ~34-3.6 Multiplet 2H
CH20H)
4 ~1.8-2.0 Multiplet 2H H-3
5 ~1.5-1.7 Multiplet 2H H-4
6 ~2.5-3.0 Broad Singlet 1H Hydroxyl (-OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within the

THFA molecule.

Signal Chemical Shift (ppm) Assignment

1 ~77.0 C-2

2 ~68.0 C-5

3 ~65.0 Methylene (-CH20H)
4 ~29.0 C-3

5 ~26.0 C-4

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared and Raman spectroscopy are complementary techniques that provide information

about the vibrational modes of a molecule.
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Infrared (IR) Spectroscopy Data

The IR spectrum of THFA is characterized by absorption bands corresponding to the stretching
and bending vibrations of its functional groups.

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)
~2950 Strong C-H stretch (aliphatic)
~2870 Strong C-H stretch (aliphatic)
~1450 Medium C-H bend (scissoring)

C-O stretch (ether and primary
~1050 Strong
alcohol)

Raman Spectroscopy Data

The Raman spectrum of THFA provides complementary information to the IR spectrum,
particularly for non-polar bonds.

Raman Shift (cm™?) Intensity Assignment

~2940 Strong C-H stretch (aliphatic)
~2870 Strong C-H stretch (aliphatic)
~1450 Medium C-H bend (scissoring)
~1050 Medium C-O stretch

~900 Medium Ring vibrations

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a
liquid sample like tetrahydrofurfuryl alcohol.
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Sample Preparation: A small amount of tetrahydrofurfuryl alcohol (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., CDCls, D20) in a standard 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H or 13C).

Data Acquisition:

o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
Key parameters include the number of scans, relaxation delay, and acquisition time.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal-to-noise ratio.[4] A longer relaxation delay and a greater
number of scans are generally required compared to *H NMR due to the lower natural
abundance and smaller gyromagnetic ratio of the 13C nucleus.[4]

Data Processing: The acquired FID is subjected to a Fourier transform to obtain the
frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and
referenced to the internal standard.

Sample Preparation: For a liquid sample like THFA, the spectrum can be obtained neat. A
drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the sample is placed directly on the ATR crystal.

Background Spectrum: A background spectrum of the empty instrument (or the clean ATR
crystal) is recorded to account for atmospheric and instrumental absorptions.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
The instrument measures the amount of light transmitted through the sample as a function of
wavenumber.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.
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o Sample Preparation: A small amount of liquid THFA is placed in a suitable container, such as
a glass vial or a capillary tube. Since water is a weak Raman scatterer, aqueous solutions
can also be readily analyzed.[5]

» Instrument Setup: A laser of a specific wavelength is chosen as the excitation source. The
laser is focused onto the sample.

o Data Acquisition: The scattered light is collected and passed through a filter to remove the
intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating
and detected.

o Data Processing: The spectrum is plotted as the intensity of the scattered light versus the
Raman shift (the difference in wavenumber between the incident and scattered light).

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like tetrahydrofurfuryl alcohol.
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Caption: Workflow for Spectroscopic Analysis of THFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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